molecular formula C10H9NO3 B6285060 (2E)-3-(4-carbamoylphenyl)prop-2-enoic acid CAS No. 1826044-72-7

(2E)-3-(4-carbamoylphenyl)prop-2-enoic acid

Cat. No.: B6285060
CAS No.: 1826044-72-7
M. Wt: 191.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-carbamoylphenyl)prop-2-enoic acid is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.2. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(4-carbamoylphenyl)prop-2-enoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include protection of the carboxylic acid group, formation of the enone moiety, and introduction of the carbamoyl group.", "Starting Materials": [ "4-nitrobenzoic acid", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Protection of the carboxylic acid group by reaction with acetic anhydride and sodium hydroxide to form the corresponding acetic ester", "Reduction of the nitro group to the amino group using sodium borohydride in ethanol", "Reaction of the amino group with ethyl acetoacetate in the presence of ammonium acetate to form the enamine", "Addition of sodium hydroxide to the enamine to form the enolate", "Reaction of the enolate with 4-nitrobenzoic acid to form the beta-ketoester", "Decarboxylation of the beta-ketoester using hydrochloric acid in ethanol to form the enone", "Introduction of the carbamoyl group by reaction with ammonium acetate in ethanol to form the final product, (2E)-3-(4-carbamoylphenyl)prop-2-enoic acid" ] }

CAS No.

1826044-72-7

Molecular Formula

C10H9NO3

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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